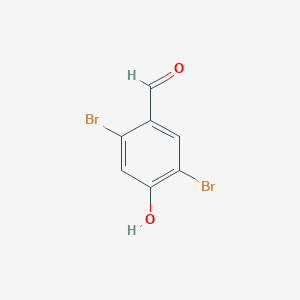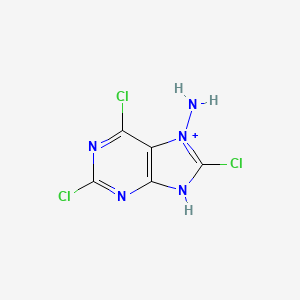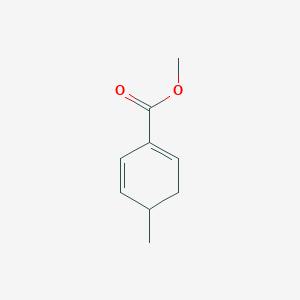![molecular formula C5H10N2O4 B13798337 Alanine, 3-[(carboxymethyl)amino]-](/img/structure/B13798337.png)
Alanine, 3-[(carboxymethyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alanine, 3-[(carboxymethyl)amino]-(9CI) is a compound with the molecular formula C5H10N2O4 and a molecular weight of 162.14 g/mol It is a derivative of alanine, an amino acid, and contains a carboxymethyl group attached to the amino group of alanine
Méthodes De Préparation
The synthesis of Alanine, 3-[(carboxymethyl)amino]-(9CI) can be achieved through several synthetic routes. One common method involves the reaction of alanine with chloroacetic acid under basic conditions to introduce the carboxymethyl group . The reaction typically proceeds as follows:
Reactants: Alanine and chloroacetic acid.
Conditions: Basic conditions, often using sodium hydroxide as the base.
Procedure: Alanine is dissolved in water, and chloroacetic acid is added slowly while maintaining the pH with sodium hydroxide. The reaction mixture is stirred at room temperature for several hours.
Product Isolation: The product is isolated by acidifying the reaction mixture and precipitating the compound, which is then purified by recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including continuous flow processes and the use of more efficient catalysts and reaction conditions .
Analyse Des Réactions Chimiques
Alanine, 3-[(carboxymethyl)amino]-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic conditions, appropriate solvents (e.g., water, ethanol), and specific catalysts to enhance reaction rates .
Applications De Recherche Scientifique
Alanine, 3-[(carboxymethyl)amino]-(9CI) has several scientific research applications:
Mécanisme D'action
The mechanism of action of Alanine, 3-[(carboxymethyl)amino]-(9CI) involves its interaction with specific molecular targets and pathways. The carboxymethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors . These interactions can modulate the activity of metabolic enzymes and signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Alanine, 3-[(carboxymethyl)amino]-(9CI) can be compared with other similar compounds, such as:
Alanine: The parent amino acid, which lacks the carboxymethyl group.
Beta-Alanine: A structural isomer of alanine with the amino group at the beta position.
N-Methylalanine: A derivative of alanine with a methyl group attached to the amino group.
The uniqueness of Alanine, 3-[(carboxymethyl)amino]-(9CI) lies in its carboxymethyl group, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C5H10N2O4 |
|---|---|
Poids moléculaire |
162.14 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(carboxymethylamino)propanoic acid |
InChI |
InChI=1S/C5H10N2O4/c6-3(5(10)11)1-7-2-4(8)9/h3,7H,1-2,6H2,(H,8,9)(H,10,11)/t3-/m0/s1 |
Clé InChI |
KEQFBEHVFFPRIW-VKHMYHEASA-N |
SMILES isomérique |
C([C@@H](C(=O)O)N)NCC(=O)O |
SMILES canonique |
C(C(C(=O)O)N)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]acetic acid](/img/structure/B13798255.png)
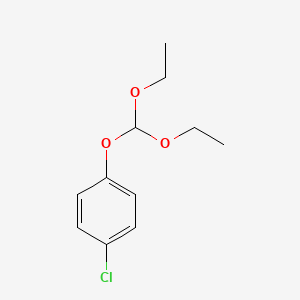
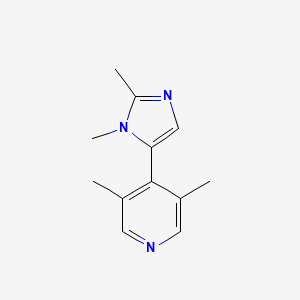
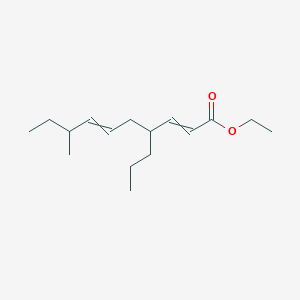
![8-Methyl-3-nitrosoimidazo[1,2-a]pyridine](/img/structure/B13798288.png)
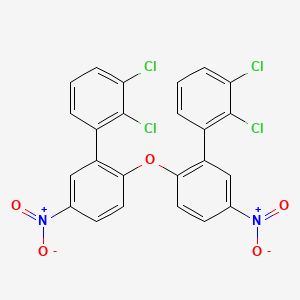

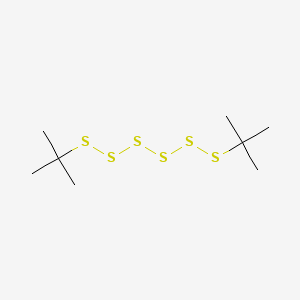
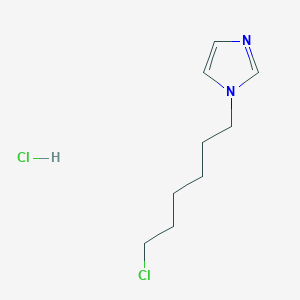

![Benzoic acid, 2-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B13798319.png)
